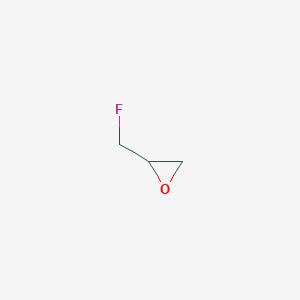

Epifluorohydrin

概要

説明

It is a clear, colorless liquid with a boiling point of 85-86°C and a density of 1.067 g/mL at 25°C . This compound is highly reactive due to the presence of both an epoxide ring and a fluorine atom, making it a valuable intermediate in various chemical syntheses.

準備方法

Synthetic Routes and Reaction Conditions: Epifluorohydrin can be synthesized from epichlorohydrin through a halogen exchange reaction. In this process, epichlorohydrin is reacted with potassium fluoride in the presence of a solvent such as dimethylformamide at elevated temperatures (around 85°C). The reaction yields this compound and potassium chloride as a byproduct .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route, utilizing large-scale reactors and optimized conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient conversion and minimize side reactions.

化学反応の分析

Types of Reactions: Epifluorohydrin undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of fluorinated alcohols, amines, and thiols.

Oxidation: this compound can be oxidized to form fluorinated diols or carboxylic acids.

Reduction: Reduction of this compound can yield fluorinated alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

Nucleophilic Substitution: Fluorinated alcohols, amines, and thiols.

Oxidation: Fluorinated diols and carboxylic acids.

Reduction: Fluorinated alcohols.

科学的研究の応用

Epifluorohydrin has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: this compound derivatives are used in the development of bioactive molecules and enzyme inhibitors.

Medicine: It is employed in the synthesis of fluorinated drugs and diagnostic agents.

Industry: this compound is used in the production of specialty polymers, surfactants, and agrochemicals.

作用機序

Epifluorohydrin exerts its effects primarily through its highly reactive epoxide ring. The epoxide ring can undergo nucleophilic attack by various biological molecules, leading to the formation of covalent adducts. This reactivity makes this compound a useful tool in biochemical studies, particularly in the modification of proteins and nucleic acids. The fluorine atom enhances the compound’s stability and reactivity, allowing for selective interactions with specific molecular targets .

類似化合物との比較

Epichlorohydrin: Similar in structure but contains a chlorine atom instead of fluorine. It is less reactive and has different chemical properties.

Epibromohydrin: Contains a bromine atom instead of fluorine. It is more reactive than epichlorohydrin but less so than epifluorohydrin.

Glycidyl Fluoride: Another fluorinated epoxide, but with different reactivity and applications.

Uniqueness of this compound: this compound’s unique combination of an epoxide ring and a fluorine atom makes it highly reactive and versatile in chemical synthesis. Its ability to form stable covalent bonds with nucleophiles and its enhanced stability due to the fluorine atom make it a valuable compound in various scientific and industrial applications .

生物活性

Epifluorohydrin is a fluorinated epoxide that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural properties contribute to its biological activity, making it a compound of interest for researchers. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including case studies, experimental data, and relevant tables.

Chemical Structure and Properties

This compound is characterized by its epoxide functional group and a fluorine atom, which influences its reactivity and interactions with biological systems. The molecular formula is CHF, and it exists as a colorless liquid at room temperature.

Mechanisms of Biological Activity

- Antioxidant Properties : this compound has been studied for its potential antioxidant activities. The presence of the fluorine atom can enhance the stability of free radicals formed during oxidative stress, potentially leading to protective effects against cellular damage.

- Enzymatic Interactions : Research indicates that this compound can interact with various enzymes, including glutathione S-transferases (GSTs). These enzymes are crucial in detoxifying harmful compounds within the body. A study demonstrated that this compound exhibited specific activity profiles when tested against GSTs, suggesting its role in biotransformation processes .

- Cytotoxic Effects : Some studies have reported cytotoxic effects of this compound on cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in these cells highlights its potential as an anticancer agent. For example, experiments have shown that exposure to this compound can lead to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways .

Case Study: Enzymatic Activity

A notable study explored the enzymatic activity of this compound in the presence of glutathione. The results indicated that while this compound did not retain significant activity against certain GSTs compared to other halogenated compounds, it still demonstrated some level of interaction that warrants further investigation .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antioxidant | Potentially enhances radical stability; requires further investigation |

| Enzymatic Interaction | Moderate interaction with GSTs; specific activity profiles noted |

| Cytotoxicity | Induces apoptosis in cancer cell lines; increases ROS levels |

Experimental Data

Recent studies have focused on the synthesis and application of this compound in radiolabeling techniques for imaging purposes in nuclear medicine. The compound has been utilized for O-[^18F]fluoroalkylation reactions, showcasing its versatility beyond traditional biological applications .

Table 2: Radiolabeling Efficiency

| Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| 20 mM this compound | 74% | 66% |

| 45 mM NaN₃ | 78% | 68% |

| 90 mM NaN₃ | 84% | 80% |

特性

IUPAC Name |

2-(fluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO/c4-1-3-2-5-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFAHDAXIUURLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025244 | |

| Record name | 1,2-Epoxy-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Epifluorohydrin is a clear colorless liquid. (NTP, 1992) | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

185 to 187 °F at 760 mmHg (NTP, 1992) | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

40 °F (NTP, 1992) | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992) | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.09 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

503-09-3 | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epifluorohydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxy-3-fluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epifluorohydrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epifluorohydrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Epoxy-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epoxy-3-fluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXY-3-FLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZZ4ROH5IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of epifluorohydrin?

A1: this compound has a molecular formula of C3H5FO and a molecular weight of 92.07 g/mol.

Q2: What are the key spectroscopic features of this compound?

A: this compound displays characteristic peaks in infrared (IR) and Raman spectra. Studies show that the number of bands disappearing upon annealing a solid sample suggests a single conformation in the crystalline state. [] Furthermore, analysis of 1H and 19F nuclear magnetic resonance (NMR) spectra provides valuable information about the predominant rotational isomers and their conformations in different solvents. [, , , ] Temperature-dependent Fourier-transform infrared (FT-IR) spectroscopy, coupled with ab initio calculations, further elucidates the conformational stability of this compound. []

Q3: How many conformations does this compound exhibit, and how do they influence its properties?

A: this compound exists in three stable conformations: cis and two non-equivalent gauche conformers. Evidence for these conformations comes from the observation of spectral triplets in IR and Raman spectra of the liquid and gaseous phases. [] The relative populations of these conformers influence the compound's optical rotation, which has been studied both in the vapor phase and in various solvents. []

Q4: How does solvation affect the optical rotation of this compound?

A: Solution-phase studies reveal that the optical rotation of this compound is significantly influenced by the nature of the solvent. [] This sensitivity to the solvent environment arises from the interplay between the different conformations adopted by the molecule and the specific interactions it forms with surrounding solvent molecules.

Q5: What computational methods have been used to study the structure and properties of this compound?

A: Density functional theory (DFT) calculations have been instrumental in elucidating the structural and electronic factors responsible for the observed optical rotation of this compound. [] These calculations provide insights into the relative energies of the different conformations and their individual contributions to the overall chiroptical properties.

Q6: How does this compound react with boron atoms in the gas phase?

A: Gas-phase kinetic studies have shown that this compound reacts with boron atoms with a rate constant of 7.7 x 10-11 cm3 molecule-1 s-1 at 300 K. [] MNDO calculations suggest that the reaction proceeds through the formation of a bound complex between boron and the oxygen atom of the epoxide ring.

Q7: How can this compound be used in the synthesis of PET radiotracers?

A: this compound, specifically its 18F-labeled isotopologue ([18F]this compound), serves as a versatile synthon for introducing the 3-[18F]fluoro-2-hydroxypropyl moiety into PET radiotracers. [, , ] This approach has been successfully applied in the synthesis of [18F]fluoromisonidazole ([18F]FMISO), a radiotracer used for imaging hypoxic cells in tumors and ischemic tissues. [, ]

Q8: What role does this compound play in the study of surface reactivity?

A: this compound is employed to investigate the reactivity of epoxy functionalities with surfaces, a crucial aspect of adhesion science. [] Studies using plasma-polymerized surfaces with gradients in carboxylic acid group concentration have demonstrated that the level of this compound chemisorption depends significantly on the carboxylic acid content. []

Q9: How does this compound interact with halohydrin dehalogenases?

A: this compound can be transformed by halohydrin dehalogenases. [] While specific details of these transformations are not provided in the abstracts, this interaction highlights the potential for enzymatic degradation of this compound.

Q10: What is the significance of this compound's interaction with a chiral vanadyl salen complex?

A: Studies employing EPR, ENDOR, HYSCORE, and DFT have investigated the chiral interaction between this compound and a chiral vanadyl salen complex. [] The observed enantiomer discrimination of this compound by the complex arises from a delicate balance of H-bonding, steric effects, and electrostatic interactions. This work highlights the potential for utilizing chiral metal complexes in enantioselective catalysis involving this compound.

Q11: How is this compound degraded by Xanthobacter strain Py2?

A: Xanthobacter strain Py2, when grown on propylene, expresses enzymes capable of degrading this compound. [] This degradation process does not involve alkene monooxygenase, as indicated by the lack of inhibition by propyne. Instead, this compound interacts with an epoxidase enzyme, ultimately leading to the formation of chloroacetone, which is further metabolized by the bacterium.

Q12: What is the relative rate of degradation for different epihalohydrins by Xanthobacter strain Py2?

A: The degradation rate of epoxides by Xanthobacter strain Py2 follows the order: propylene oxide > this compound > epichlorohydrin > epibromohydrin. [] This trend suggests that the nature of the halogen substituent influences the substrate specificity and activity of the bacterial degradative enzymes.

Q13: How can trace concentrations of this compound in water be analyzed?

A: Aqueous-phase aminolysis coupled with solid-phase extraction, silylation, and gas chromatography-mass spectrometry (GC-MS) provides a sensitive method for analyzing trace levels of this compound in water. [] This technique achieves detection limits in the range of 5-10 ng/L.

Q14: What are the potential environmental concerns associated with this compound?

A: While the provided abstracts do not directly address the environmental impact of this compound, its use in various chemical processes and potential release into the environment necessitate careful consideration of its ecotoxicological effects. [, ] Implementing appropriate waste management and recycling strategies is crucial to mitigate any negative environmental consequences. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。